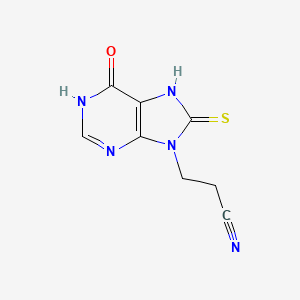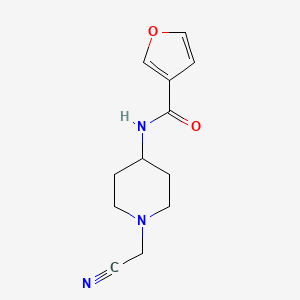
(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone is a complex organic compound that features a pyrrole ring substituted with a bromine atom and a piperazine ring with a cyclopropylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of a pyrrole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The cyclopropylmethyl group can be added via alkylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and piperazine ring play crucial roles in binding to these targets, modulating their activity. Pathways involved may include signal transduction and neurotransmitter regulation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromo-1h-pyrrol-2-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but lacks the cyclopropylmethyl group.
(4-Chloro-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone: Chlorine atom instead of bromine.
(4-Bromo-1h-pyrrol-2-yl)(4-(ethylpiperazin-1-yl)methanone: Ethyl group instead of cyclopropylmethyl.
Uniqueness
The presence of the cyclopropylmethyl group in (4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone imparts unique steric and electronic properties, enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.
Eigenschaften
Molekularformel |
C13H18BrN3O |
|---|---|
Molekulargewicht |
312.21 g/mol |
IUPAC-Name |
(4-bromo-1H-pyrrol-2-yl)-[4-(cyclopropylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C13H18BrN3O/c14-11-7-12(15-8-11)13(18)17-5-3-16(4-6-17)9-10-1-2-10/h7-8,10,15H,1-6,9H2 |
InChI-Schlüssel |
TUBLJZGTEMPNDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2CCN(CC2)C(=O)C3=CC(=CN3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)





![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14913643.png)




![Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14913668.png)
